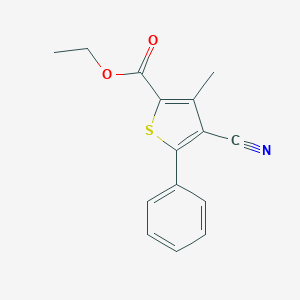![molecular formula C11H13NO2S B273702 3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid, commonly known as DMPA-SA, is a chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiol-containing compounds and has a molecular weight of 233.35 g/mol. In
作用机制
The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion. The thiol group present in DMPA-SA acts as a ligand and coordinates with the metal ion, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of the target metal ion.
Biochemical and Physiological Effects:
DMPA-SA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for further studies in drug development.
实验室实验的优点和局限性
One of the primary advantages of using DMPA-SA in lab experiments is its high selectivity and sensitivity towards mercury ions. This makes it a valuable tool for the detection of mercury ions in environmental samples. However, one of the limitations of using DMPA-SA is its limited solubility in water, which can affect its performance in certain applications.
未来方向
There are several future directions for the study of DMPA-SA. One potential area of research is the development of DMPA-SA-based fluorescent sensors for the detection of other metal ions. Another area of interest is the development of DMPA-SA-based drug delivery systems for the targeted delivery of therapeutic agents. Additionally, further studies are needed to explore the biochemical and physiological effects of DMPA-SA and its potential applications in drug development.
Conclusion:
In conclusion, DMPA-SA is a promising compound that has attracted significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. DMPA-SA has been extensively studied for its potential applications in the development of fluorescent sensors for the detection of mercury ions. The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion, resulting in a change in fluorescence. Further studies are needed to explore the potential applications of DMPA-SA in drug development and other areas of scientific research.
合成方法
The synthesis of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. The reaction yields DMPA-SA as a white crystalline solid with a melting point of 159-160°C. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
DMPA-SA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of fluorescent sensors for the detection of metal ions. DMPA-SA has been shown to exhibit high selectivity and sensitivity towards mercury ions, making it a promising candidate for the development of mercury ion sensors.
属性
产品名称 |
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC 名称 |
(Z)-3-[4-(dimethylamino)phenyl]-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C11H13NO2S/c1-12(2)9-5-3-8(4-6-9)7-10(15)11(13)14/h3-7,15H,1-2H3,(H,13,14)/b10-7- |
InChI 键 |
SMLVBPACIMMDSE-YFHOEESVSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)O)\S |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)


![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)
